molecular formula C22H16F2N4OS B2360449 2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797285-61-0

2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2360449
CAS No.: 1797285-61-0
M. Wt: 422.45
InChI Key: SXYTXOQVIFECMD-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl groups, a pyridine ring, and a thiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2,4-difluoroaniline and 4-(2-(pyridin-3-ylamino)thiazol-4-yl)benzaldehyde. These intermediates are then subjected to a series of reactions, including acylation, condensation, and cyclization, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide
  • This compound
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both fluorinated phenyl groups and a thiazole moiety enhances its stability and potential for diverse applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4OS/c23-16-6-3-15(19(24)11-16)10-21(29)26-17-7-4-14(5-8-17)20-13-30-22(28-20)27-18-2-1-9-25-12-18/h1-9,11-13H,10H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYTXOQVIFECMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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